azane;3-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]propanoic acid
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Overview
Description
Azane;3-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]propanoic acid is a complex organic compound known for its potential applications in various scientific fields. This compound features a fluorenylmethoxycarbonyl (FMOC) group, which is commonly used in peptide synthesis as a protecting group for amines. The presence of ethoxy and propanoic acid groups further enhances its versatility in chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azane;3-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]propanoic acid typically involves multiple steps:
Protection of the Amino Group: The initial step involves protecting the amino group with the FMOC group. This is achieved by reacting the amine with FMOC chloride in the presence of a base such as triethylamine.
Ether Formation: The next step involves the formation of ethoxy linkages. This can be done by reacting the protected amine with ethylene glycol derivatives under appropriate conditions.
Carboxylation: The final step involves the introduction of the propanoic acid group. This can be achieved through carboxylation reactions using reagents like carbon dioxide or carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the FMOC group, converting it back to the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of suitable catalysts or under specific pH conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of free amines.
Substitution: Formation of substituted ethers or amines.
Scientific Research Applications
Azane;3-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]propanoic acid has diverse applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amines, facilitating the stepwise construction of peptides.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms due to its ability to form stable peptide bonds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of azane;3-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]propanoic acid primarily involves its role as a protecting group in peptide synthesis. The FMOC group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the FMOC group can be removed under mild basic conditions, revealing the free amine for further reactions.
Comparison with Similar Compounds
Similar Compounds
Boc-protected Amines: Boc (tert-butoxycarbonyl) is another common protecting group used in peptide synthesis.
Cbz-protected Amines: Cbz (carbobenzyloxy) is also used for protecting amines in organic synthesis.
Uniqueness
Azane;3-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]propanoic acid is unique due to its combination of the FMOC group with ethoxy and propanoic acid functionalities. This combination provides enhanced stability and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
azane;3-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6.H3N/c24-21(25)9-11-27-13-14-28-12-10-23-22(26)29-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20;/h1-8,20H,9-15H2,(H,23,26)(H,24,25);1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHWHKOKZPMYSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCC(=O)O.N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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